2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol
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Overview
Description
2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol is a compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including sedative, anxiolytic, and anticonvulsant properties . This particular compound features a trifluoromethyl group, which can enhance its pharmacological activity and stability .
Preparation Methods
The synthesis of 2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol typically involves the cyclization of hexafluoroacetone N-phenylimine derivatives . The process includes the following steps:
Formation of Hexafluoroacetone N-Phenylimine: This is achieved by reacting hexafluoroacetone with aniline in the presence of a catalyst such as cesium fluoride.
Cyclization: The resulting N-phenylimine derivative undergoes cyclization to form the benzodiazepine ring structure.
Industrial production methods often involve continuous flow synthesis, which allows for efficient and scalable production of benzodiazepines .
Chemical Reactions Analysis
2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur, particularly on the phenol ring, using reagents like nitric acid for nitration or sulfuric acid for sulfonation
Scientific Research Applications
2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The trifluoromethyl group may enhance its binding affinity and potency .
Comparison with Similar Compounds
2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol can be compared with other benzodiazepine derivatives:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Triflubazam: Contains a trifluoromethyl group and has prolonged action time.
The presence of the trifluoromethyl group in this compound distinguishes it from other benzodiazepines, potentially offering enhanced pharmacological properties and stability .
Properties
Molecular Formula |
C16H11F3N2O |
---|---|
Molecular Weight |
304.27 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)-1H-1,5-benzodiazepin-4-yl]phenol |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)15-9-13(10-5-1-4-8-14(10)22)20-11-6-2-3-7-12(11)21-15/h1-9,21-22H |
InChI Key |
SKLXVLGTJFFACQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC(=C2)C(F)(F)F)O |
Origin of Product |
United States |
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